molecular formula C3H5NO2 B7893792 Acrylohydroxamic acid CAS No. 1609-28-5

Acrylohydroxamic acid

Cat. No. B7893792
CAS RN: 1609-28-5
M. Wt: 87.08 g/mol
InChI Key: HQVFKSDWNYVAQD-UHFFFAOYSA-N
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Description

Acrylohydroxamic acid is a useful research compound. Its molecular formula is C3H5NO2 and its molecular weight is 87.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acrylohydroxamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acrylohydroxamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Application in Polymeric Materials : Acrylohydroxamic acid is a valuable monomer for creating polymeric materials. It can be synthesized from readily available materials through a straightforward, two-step process, which involves coupling of acrylic acid with O-tetrahydropyranylhydroxyl amine and subsequent acid cleavage of the protecting group. This synthesis approach is practical for gram-scale production (Hamper et al., 2017).

  • Role in Polyacrylamide Production : Acrylohydroxamic acid, through its derivative acrylamide, is a crucial component in producing polyacrylamide. Polyacrylamides find extensive applications in water and wastewater treatment, pulp and paper processing, mining, and mineral processing (Taeymans et al., 2004).

  • Biomedical Applications : The plasma polymerization of acrylic acid, which involves acrylohydroxamic acid derivatives, has significant potential in biomedical applications. This is due to the high surface density of carboxylic acid functional groups in these coatings, although their low stability in humid environments poses challenges (Morent et al., 2010).

  • Investigation as Histone Deacetylase Inhibitors : Phenyl-4-yl-acrylohydroxamic acid derivatives have been investigated as histone deacetylase (HDAC) inhibitors. Although most synthesized compounds were less effective than the parent hydroxamic acid, some derivatives showed promising profiles for further research (Musso et al., 2015).

  • Surface Modification in Polymer Science : Acrylic acid, closely related to acrylohydroxamic acid, is used to modify the properties of polymers such as coconut shell powder in biocomposites. This modification enhances tensile properties, thermal stability, and interfacial adhesion, demonstrating the wide-ranging implications of acrylic acid derivatives in material science (Salmah et al., 2013).

properties

IUPAC Name

N-hydroxyprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c1-2-3(5)4-6/h2,6H,1H2,(H,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVFKSDWNYVAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26568-89-8
Details Compound: 2-Propenamide, N-hydroxy-, homopolymer
Record name 2-Propenamide, N-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26568-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80502259
Record name N-Hydroxyprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenamide, N-hydroxy-

CAS RN

1609-28-5
Record name N-Hydroxyprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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